![molecular formula C21H22N4OS B2386246 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1904333-45-4](/img/structure/B2386246.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound with unique structural and chemical properties It contains a methanone moiety linked to quinoxalin-6-yl and a piperidinyl group connected to a dihydrothieno[3,2-c]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps. A common route might include:
Formation of the Thienopyridine Ring: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions, producing the thieno[3,2-c]pyridine structure.
Attachment of the Piperidinyl Group: : The thienopyridine intermediate is then reacted with a piperidinyl derivative, possibly via nucleophilic substitution or amide formation.
Methanone Introduction: : The final step involves forming the (quinoxalin-6-yl)methanone moiety. This may occur through a condensation reaction, linking the methanone group to the piperidinyl derivative.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and minimize byproducts. This typically involves:
Controlled Temperature and Pressure: : Maintaining precise reaction conditions ensures consistent product quality.
Use of Catalysts: : Catalysts may be employed to accelerate reactions and improve efficiency.
Purification Techniques: : Methods like recrystallization or chromatography are used to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify functional groups, potentially altering the compound's activity.
Reduction: : Reducing agents can be used to change specific groups within the molecule, impacting its overall structure and reactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions allow for the modification of the compound by replacing certain atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution Conditions: : These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: Depending on the reactions undertaken, products may include altered methanone derivatives, modified piperidinyl groups, or new quinoxalin-6-yl-based compounds.
Scientific Research Applications
In Chemistry: This compound is useful for studying reaction mechanisms and exploring new synthetic methodologies due to its intricate structure and reactivity.
In Biology: It can serve as a probe to investigate biological pathways, given its potential interaction with various biomolecules.
In Medicine: There is potential for this compound to be developed as a pharmaceutical agent, targeting specific molecular pathways involved in diseases.
In Industry: Its unique properties might make it useful in material science, possibly as a component in advanced materials or as a precursor for other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects depends on its application. In biological systems, it may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other thienopyridine or quinoxaline derivatives, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is unique in combining these distinct moieties into a single structure
List of Similar Compounds
Thienopyridine derivatives
Piperidinyl-containing compounds
Quinoxaline-based compounds
This blend of structural features sets this compound apart from other compounds, making it a subject of interest in various scientific disciplines.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPCQRMBMVGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
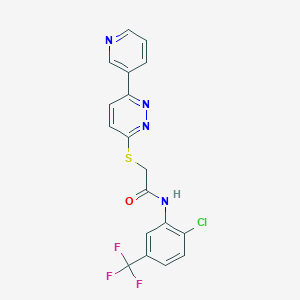
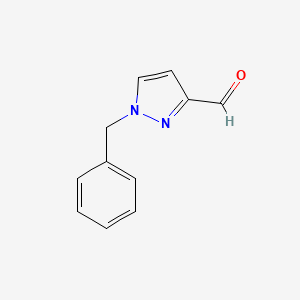
![5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2386168.png)
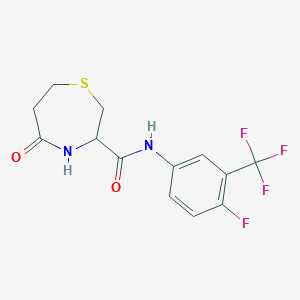
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
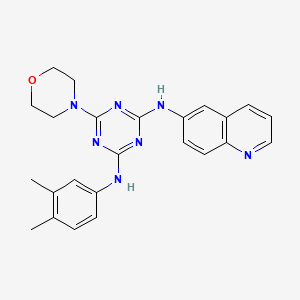
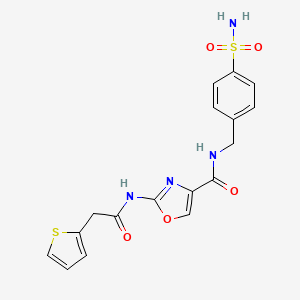
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)
![3-[1-(4-METHOXYPHENYL)ETHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
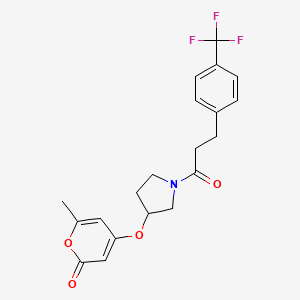
![N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2386186.png)
